molecular formula C13H13N3O B2457849 2-amino-1-(4-hydroxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile CAS No. 929974-41-4

2-amino-1-(4-hydroxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No.: B2457849
CAS No.: 929974-41-4
M. Wt: 227.267
InChI Key: ORLWWXAAGUIXEC-UHFFFAOYSA-N
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Description

2-amino-1-(4-hydroxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound that features a pyrrole ring substituted with amino, hydroxyphenyl, dimethyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(4-hydroxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with 2,4-pentanedione in the presence of ammonium acetate to form the intermediate 4-hydroxyphenyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile. This intermediate is then reacted with ammonia to introduce the amino group, yielding the final compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using high-purity reagents and solvents. The use of catalysts and continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(4-hydroxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-1-(4-hydroxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-amino-1-(4-hydroxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile: shares similarities with other heterocyclic compounds such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and hydroxyphenyl groups allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

2-amino-1-(4-hydroxyphenyl)-4,5-dimethylpyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-8-9(2)16(13(15)12(8)7-14)10-3-5-11(17)6-4-10/h3-6,17H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLWWXAAGUIXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C#N)N)C2=CC=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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